4-Cyano-3-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJRZMASFIJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102362-00-5 | |
| Record name | 4-cyano-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Iii. Advanced Spectroscopic and Structural Characterization of 4 Cyano 3 Methoxybenzoic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the carbon-hydrogen framework.
Proton NMR (¹H NMR) is instrumental in confirming the identity and purity of synthesized compounds by mapping the chemical environment of hydrogen atoms within a molecule. For derivatives of benzoic acid, the substitution pattern on the aromatic ring gives rise to characteristic splitting patterns and chemical shifts. In the case of methoxybenzoic acid derivatives, the methoxy (B1213986) (-OCH₃) protons typically appear as a singlet in the range of δ 3.8–4.0 ppm. The aromatic protons exhibit more complex splitting patterns that are indicative of their relative positions to the cyano and carboxylic acid groups. For instance, protons adjacent to electron-withdrawing groups like the cyano group are deshielded and resonate at a lower field.
Table 1: Representative ¹H NMR Data for Benzoic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) and Description |
|---|---|---|
| 4-Methoxybenzoic acid derivative | CDCl₃ | δ 7.68 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H) umich.edu |
| Ethyl 2-cyano-3-(4-hydroxy-3, 5-dimethoxyphenyl) prop-2-enoate | DMSO | δ 1.3 (t, J = 6.0Hz, 3H), 3.82 (s, 6H), 4.31 (q, J =6.0Hz, 2H), 7.53 (s, 2Ar-H), 8.26 (s, 1H), 9.98 (s,-OH) ias.ac.in |
| 2-Isopropoxy-4-methoxybenzoic acid | CDCl₃ | Data available, but specific shifts not detailed in the provided search results. google.com |
This table is for illustrative purposes and specific values can vary based on the exact analog and experimental conditions.
Table 2: Typical ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| Cyano (C≡N) | ~115 |
| Carboxylic Acid (C=O) | ~170 |
| Aromatic Carbons | 110-160 |
| Methoxy Carbon (-OCH₃) | 55-65 |
This table presents generalized data; precise shifts are molecule-dependent.
Beyond standard 1D NMR, advanced techniques are employed to investigate the three-dimensional aspects of molecules, such as stereochemistry and conformational dynamics. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is crucial for determining the relative stereochemistry of substituents. For complex molecules, proton-coupled ¹³C spectra can be used to establish E and Z geometry. ias.ac.in Dynamic NMR spectroscopy is another powerful tool used to study the stereomutation and conformational changes in highly hindered molecules. acs.org These advanced methods are critical in understanding the spatial arrangement of atoms, which can significantly influence the biological activity and physical properties of the compound.
Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation
Vibrational Spectroscopy (FT-IR and Raman) Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For 4-Cyano-3-methoxybenzoic acid, the FT-IR spectrum would exhibit several characteristic absorption bands. A strong, sharp absorption band for the cyano group (C≡N) stretch is typically observed around 2240 cm⁻¹. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500–3300 cm⁻¹, a consequence of hydrogen bonding. docbrown.infolibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.orgspecac.com Additionally, the C-O stretching of the methoxy group can be found near 1250 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 docbrown.infolibretexts.org | Broad, Strong |
| Cyano | C≡N stretch | ~2240 | Sharp, Strong |
| Carboxylic Acid | C=O stretch | ~1710 libretexts.orgspecac.com | Sharp, Strong |
| Methoxy | C-O stretch | ~1250 | Sharp, Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
This table provides expected ranges for the key functional groups.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The enhancement of the Raman signal when a molecule is adsorbed on a nanostructured metal surface, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for studying adsorption behavior. nih.govacademie-sciences.fr
For a related compound, 4-cyanobenzoic acid (4CBA), SERS studies have shown that the molecule's orientation on a silver surface can be determined by analyzing the shifts in vibrational frequencies. acs.org When adsorbed perpendicularly via the carboxylate group, the ν(CN) frequency is minimally affected, while the symmetric carboxylate stretch (νs(COO⁻)) shows a significant blue shift. acs.org Conversely, if the molecule adsorbs in a flat orientation, interacting with the surface through both the carboxylate and nitrile groups, the νs(COO⁻) mode shows little to no shift. acs.org This disruption of conjugation through π-coordination with the silver surface is a key indicator of a flat adsorption geometry. acs.org The SERS technique is highly sensitive, capable of detecting molecular submonolayers, and provides invaluable insights into the molecule-surface interactions that are crucial for applications in catalysis and sensor technology. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. libretexts.org In the context of this compound, various MS methods are employed to gain detailed structural information.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₇NO₃), the theoretical monoisotopic mass is 177.04259 Da. uni.lu HRMS analysis can confirm this precise mass, providing unequivocal evidence for the compound's elemental composition. This technique is also invaluable for confirming the structures of synthesized analogs and for identifying byproducts in chemical reactions, such as the detection of intermediates during hydrolysis studies using Liquid Chromatography-Mass Spectrometry (LC-MS).
The structures and purity of synthesized derivatives of this compound are often confirmed using HRMS, alongside other spectroscopic methods like NMR. nih.gov For instance, in the synthesis of complex molecules where this compound is used as a starting material, HRMS is employed to verify the mass of the final products. rsc.org
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.04987 | 136.1 |
| [M+Na]⁺ | 200.03181 | 146.8 |
| [M-H]⁻ | 176.03531 | 138.8 |
| [M+NH₄]⁺ | 195.07641 | 153.8 |
| [M+K]⁺ | 216.00575 | 144.5 |
| [M+H-H₂O]⁺ | 160.03985 | 124.4 |
| [M+HCOO]⁻ | 222.04079 | 155.6 |
| [M+CH₃COO]⁻ | 236.05644 | 190.8 |
This table presents predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase.
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.
For benzoic acid and its derivatives, characteristic fragmentation patterns are observed. docbrown.info In short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45) are common. libretexts.org For this compound, fragmentation would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the carboxylic acid group. The presence of the cyano and methoxy groups on the aromatic ring influences the fragmentation pathways, providing key information for structural confirmation. For example, in related methoxy-substituted phenylacetones, the position of the methoxy group significantly affects the resulting mass spectrum. oup.com The analysis of these patterns, often aided by tandem mass spectrometry (MS/MS), is a cornerstone in the structural elucidation of novel compounds and their metabolites. vu.edu.au
Table 2: Characteristic Mass Spectral Fragments for Benzoic Acid docbrown.info
| m/z | Fragment Ion | Description |
| 122 | [C₆H₅COOH]⁺• | Molecular ion (Parent peak) |
| 105 | [C₆H₅CO]⁺ | Loss of -OH radical (Base peak) |
| 77 | [C₆H₅]⁺ | Loss of -COOH group |
| 51 | [C₄H₃]⁺ | Loss of acetylene (B1199291) from the phenyl ring |
This table illustrates the principal ions observed in the mass spectrum of benzoic acid, which serves as a model for understanding the fragmentation of its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
X-ray Diffraction and Crystallography Studies
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular structure, conformation, and intermolecular interactions.
PXRD is instrumental in confirming the formation of a new crystalline phase, for instance, in the synthesis of co-crystals or when studying polymorphic transformations. For example, in the study of covalent organic frameworks (COFs) synthesized using substituted benzoic acid catalysts, PXRD is used to confirm the crystallinity of the resulting materials. rsc.orgrsc.org The technique is also used to compare experimentally obtained patterns with those calculated from single-crystal data to verify the bulk purity of a sample. rsc.org
Table 3: Comparison of X-ray Diffraction Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single, well-ordered crystal | Finely ground polycrystalline powder |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Crystalline phase identification, lattice parameters, sample purity, crystallinity |
| Primary Application | Definitive molecular structure determination | Phase identification and material characterization |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Computational Chemistry and Theoretical Spectroscopy
Computational chemistry provides a theoretical framework to complement experimental findings. Using quantum chemical methods, such as Density Functional Theory (DFT), it is possible to calculate and predict various molecular properties. researchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. researchgate.net
For benzoic acid derivatives, computational studies can elucidate the effects of different substituents on the electronic structure and reactivity. unkhair.ac.id For example, calculations can predict the molecular electrostatic potential, which indicates regions of a molecule that are electron-rich or electron-poor, providing insights into intermolecular interactions. researchgate.net Theoretical calculations of NMR chemical shifts can also aid in the interpretation of experimental spectra. researchgate.net By correlating theoretical predictions with experimental data from techniques like HRMS and X-ray diffraction, a more complete and robust understanding of the chemical and physical properties of this compound and its analogs can be achieved.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and vibrational properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a comprehensive basis set like 6-311++G(d,p), is frequently employed for this class of molecules to achieve a balance between accuracy and computational cost. scirp.orgresearchgate.netorientjchem.org Such calculations provide the optimized molecular geometry corresponding to the minimum energy state of the molecule in the gas phase.
Molecular Geometry:
The association of monomeric benzoic acid molecules into dimers through hydrogen bonding leads to perceptible changes in bond lengths and angles. scispace.com For a hypothetical this compound monomer, DFT calculations would predict specific bond lengths and angles. Based on studies of 4-substituted benzoic acids, the formation of a hydrogen-bonded dimer would cause a noticeable elongation of the O–H bond and the C=O bond, while the C–O bond length would decrease. scispace.com The planarity of the benzene (B151609) ring is generally maintained, though minor deviations in dihedral angles can occur due to substituent effects.
Below is an interactive table presenting the kind of optimized geometrical parameters that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation, with illustrative values based on documented data for 4-cyanobenzoic acid and other substituted benzoic acids. orientjchem.orgscispace.comresearchgate.net
Vibrational Frequencies:
Theoretical vibrational analysis is critical for interpreting experimental infrared (IR) and Raman spectra. Calculations provide harmonic frequencies, which are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and methodological approximations, improving agreement with experimental data. researchgate.net The assignments of vibrational modes are performed using Potential Energy Distribution (PED) analysis. indexcopernicus.com
For this compound, characteristic vibrational frequencies can be predicted based on extensive studies of its analogs. orientjchem.orgresearchgate.net
Carboxylic Acid Group (–COOH): The O–H stretching vibration is highly sensitive to hydrogen bonding. In the gas-phase monomer, it is predicted at high wavenumbers (~3600 cm⁻¹), but in the solid state, strong intermolecular hydrogen bonding in the dimer results in a very broad, intense band at a much lower frequency range (e.g., 2500-3000 cm⁻¹). scirp.org The C=O stretching mode appears as a very strong band, typically around 1680-1720 cm⁻¹.
Cyano Group (–C≡N): The C≡N stretching vibration is a sharp and intense band, typically found in the 2230-2240 cm⁻¹ region. acs.org Its position is sensitive to electronic effects from other ring substituents.
Methoxy Group (–OCH₃): This group is characterized by C-H stretching modes just below 3000 cm⁻¹ and C-O stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scirp.org Ring stretching and bending modes occur in the 1400-1600 cm⁻¹ and below 1300 cm⁻¹ regions, respectively.
The table below summarizes the expected key vibrational frequencies based on theoretical and experimental data from related compounds.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are indispensable for understanding the electronic properties and chemical reactivity of a molecule. These studies typically involve analyzing frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors derived from conceptual DFT. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For substituted benzoic acids, the presence of both electron-withdrawing (–CN, –COOH) and electron-donating (–OCH₃) groups means the HOMO and LUMO distributions will be spread across the molecule, influencing charge transfer characteristics. The electronic structure of similar compounds reveals that the band gap for substituted benzoic acids can range from approximately 2.7 eV to 4.0 eV. researchgate.net
Molecular Electrostatic Potential (MEP):
The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potentials would be located around the carbonyl oxygen of the carboxylic acid, the nitrogen atom of the cyano group, and the oxygen of the methoxy group.
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive potential is expected on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation.
Neutral Regions (Green): These areas have near-zero potential, typically found over the carbon framework of the aromatic ring.
Reactivity Descriptors:
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors calculated from the electronic energy and FMO energies. bohrium.com These parameters help in predicting the global reactivity of the molecule.
The interplay between the electron-withdrawing cyano group and the electron-donating methoxy group, along with the acidic carboxyl function, makes this compound an interesting subject for theoretical study, with distinct regions of electrophilic and nucleophilic character that govern its chemical behavior.
Iv. Reaction Mechanisms and Chemical Transformations of 4 Cyano 3 Methoxybenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and acid-base interactions.
Esterification of 4-cyano-3-methoxybenzoic acid can be achieved through reaction with alcohols in the presence of an acid catalyst. For instance, reaction with methanol (B129727) yields methyl 4-cyano-3-methoxybenzoate. chemimpex.comfishersci.atfishersci.atnih.gov Similarly, esterification with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can also produce the corresponding methyl ester. google.com
Amidation reactions involve the conversion of the carboxylic acid to an amide. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For example, treatment of 4-methyl-3-methoxybenzoic acid with a chlorinating agent followed by an aminating agent produces 4-methyl-3-methoxybenzamide. google.com Direct amidation of carboxylic acids, including aromatic and aliphatic ones, can also be achieved using amine-borane reagents, a process compatible with various functional groups. google.com These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.comgoogle.com
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, Acid Catalyst | Methyl 4-cyano-3-methoxybenzoate | Esterification |
| This compound | Dimethyl Sulphate, K2CO3 | Methyl 4-cyano-3-methoxybenzoate | Esterification google.com |
| 4-Methyl-3-methoxybenzoic acid | Thionyl chloride, Ammonia | 4-Methyl-3-methoxybenzamide | Amidation google.com |
| Carboxylic Acids (general) | Amine-borane reagent | Amide | Amidation google.com |
In a basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. The stability of this conjugate base is enhanced by the electron-withdrawing cyano group. quora.com Protonation studies and pKa calculations are essential for understanding the behavior of this compound in different chemical environments and for designing reactions where pH control is critical. msu.edulibretexts.org
Table 2: pKa Values of Substituted Benzoic Acids
| Compound | pKa |
|---|---|
| 4-Cyanobenzoic acid | 3.55 quora.com |
| 4-Methoxybenzoic acid | 4.47 quora.com |
| Benzoic acid | 4.20 quora.com |
| 4-Formylbenzoic acid | 3.77 quora.com |
Esterification and Amidation Reactions
Transformations Involving the Nitrile Group
The nitrile group (-C≡N) is another reactive center in this compound, susceptible to hydrolysis, reduction, and participation in cycloaddition reactions.
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. pressbooks.pubusp.br This reaction provides a pathway to synthesize dicarboxylic acid derivatives. For example, the selective hydrolysis of one nitrile group in terephthalonitrile (B52192) can yield 4-cyanobenzoic acid. google.com However, this process can sometimes lead to byproducts if not carefully controlled. google.com The hydrolysis of nitriles is a fundamental transformation in organic synthesis for the preparation of carboxylic acids. usp.br
The nitrile group can be reduced to a primary amine (-CH2NH2). pressbooks.pub Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). pressbooks.publibretexts.org This reaction proceeds by the addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.publibretexts.org The resulting amine derivatives are valuable intermediates in the synthesis of various compounds. For example, the reduction of the nitrile in 4-formyl-3-methoxybenzonitrile (B1591161) can yield 4-formyl-3-methoxybenzylamine. smolecule.com
The nitrile group can participate in "click chemistry," a class of reactions known for their high efficiency and selectivity. Specifically, nitriles can undergo cycloaddition reactions. For instance, the cyano group can react with alkynes in the presence of a copper catalyst to form triazoles. smolecule.com Nitriles can also participate in 1,3-dipolar cycloaddition reactions with nitrones to form oxadiazole derivatives. researchgate.net These types of reactions are powerful tools for the construction of complex heterocyclic systems. mdpi.comuchicago.edu
Table 3: Transformations of the Nitrile Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Hydrolysis | H3O+ or OH- | Amide, Carboxylic Acid pressbooks.pubusp.br |
| Reduction | LiAlH4 | Primary Amine pressbooks.publibretexts.org |
| Click Chemistry (Cycloaddition) | Alkyne, Cu catalyst | Triazole smolecule.com |
| 1,3-Dipolar Cycloaddition | Nitrone | Oxadiazole researchgate.net |
Reduction to Amine Derivatives
Reactivity of the Methoxy (B1213986) Group
The cleavage of the methyl group from the methoxy substituent in this compound is a common and important transformation, yielding 4-cyano-3-hydroxybenzoic acid. This demethylation is a key step in the synthesis of various derivatives. The reaction is typically achieved using strong Lewis acids or protic acids.
Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and is often used for this purpose. commonorganicchemistry.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This is followed by nucleophilic attack of a bromide ion on the methyl group, which cleaves the methyl-oxygen bond. commonorganicchemistry.com This process is generally carried out in an inert solvent like dichloromethane, often at reduced temperatures to control the reaction's exothermicity. commonorganicchemistry.com It is advisable to use one mole of boron tribromide per ether group, with an additional mole for other groups containing a potentially basic nitrogen or oxygen, such as a cyano or carboxylic acid group. mdma.ch
Hydrobromic acid (HBr) is another reagent capable of cleaving phenolic methyl ethers, though it typically requires elevated temperatures, which can limit its functional group tolerance compared to the milder conditions used with BBr₃. commonorganicchemistry.comresearchgate.net The use of pyridinium (B92312) hydrochloride at high temperatures is also a potential method for demethylation.
The choice of reagent is critical and can be influenced by the other functional groups present in the molecule. For instance, in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, an amine-mediated demethylation of a precursor, 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, was achieved, where the methoxy group adjacent to a nitro group was demethylated via nucleophilic attack. researchgate.net
Table 3: Common Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanistic Pathway |
| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Lewis acid-assisted cleavage commonorganicchemistry.comcommonorganicchemistry.com |
| Hydrobromic acid (HBr) | Acetic acid or water, elevated temperatures | Sₙ2 attack on the protonated ether commonorganicchemistry.comresearchgate.net |
| Pyridinium hydrochloride | High temperature (melt) | Nucleophilic demethylation |
| Thiolates | Polar aprotic solvent (e.g., DMF), elevated temperatures | Nucleophilic demethylation commonorganicchemistry.com |
Direct nucleophilic substitution at the methoxy position of this compound is not a favored reaction pathway under typical conditions. The carbon-oxygen bond of the methoxy group is strong, and methoxide (B1231860) is a poor leaving group. However, such substitutions can be seen in related compounds under specific circumstances. For instance, in some benzonitrile (B105546) derivatives, the methoxy group can be replaced by other functional groups. vulcanchem.com A patented method describes a nucleophilic substitution reaction on a related compound with sodium methylate in methanol at elevated temperatures and pressures. google.com
Demethylation Reactions
Aromatic Ring Functionalization
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is dictated by the electronic effects of the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the cyano (-CN) and carboxylic acid (-COOH) groups are deactivating, meta-directing groups. libretexts.orgwikipedia.orgmasterorganicchemistry.commakingmolecules.com
The powerful activating effect of the methoxy group, which donates electron density to the ring through resonance, generally directs incoming electrophiles to the positions ortho and para to it. libretexts.orgwikipedia.org In this case, positions 2, 4, and 6 are ortho/para to the methoxy group. Position 4 is already substituted. The deactivating groups direct incoming electrophiles to positions meta to them.
Considering the combined influence:
Position 2: Ortho to the activating methoxy group and meta to the deactivating cyano group.
Position 5: Meta to both the carboxylic acid and methoxy groups.
Position 6: Para to the activating methoxy group and meta to the deactivating cyano group.
Due to the strong activating nature of the methoxy group, electrophilic substitution is most likely to occur at positions 2 and 6. wikipedia.orgmakingmolecules.com Steric hindrance at position 2, which is situated between the carboxylic acid and methoxy groups, suggests that position 6 is the most probable site for electrophilic attack.
Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield the corresponding 6-substituted derivative as the major product. msu.educhegg.com
Nucleophilic aromatic substitution (SₙAr) reactions typically occur on electron-poor aromatic rings that contain a good leaving group. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.commsu.edu
In this compound, the cyano group is a strong electron-withdrawing group. However, the molecule does not possess a conventional good leaving group like a halide. The methoxy group is generally a poor leaving group. While halogenated benzoic acid derivatives are more readily functionalized through SₙAr reactions d-nb.infobeilstein-journals.org, direct nucleophilic substitution on this compound is less likely under standard conditions.
Nevertheless, SₙAr reactions on substituted benzoic acids are an area of active research, with methods being developed for the substitution of various groups. ed.govacs.org For instance, the SₙAr reaction of fluoro-substituted benzamide (B126) derivatives has been demonstrated. d-nb.info
Electrophilic Aromatic Substitution Pathways
Mechanistic Insights from Kinetic and Thermodynamic Studies
While specific kinetic and thermodynamic data for reactions of this compound are not extensively published, insights can be drawn from studies of similar compounds and general principles.
For nucleophilic aromatic substitution, kinetic studies have shown that the reaction rate is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. masterorganicchemistry.com
Thermodynamic parameters, such as the Gibbs free energy of activation, can be calculated to understand the spontaneity and mechanism of reactions. For example, such parameters have been evaluated for the adsorption of inhibitors on metal surfaces, which can be analogous to the interaction of reactants with a catalyst surface. researchgate.net Kinetic and thermodynamic studies of related systems, such as the thermal degradation of metal complexes of substituted benzoic acids researchgate.net or the reactivity of radicals with aromatic contaminants ccu.edu.tw, provide a framework for predicting the behavior of this compound in various chemical transformations.
Elucidation of Reaction Pathways and Intermediates
The chemical transformations of this compound can proceed through several distinct pathways, primarily involving reactions at the carboxylic acid function, the cyano group, or the aromatic ring. While specific mechanistic studies on this exact molecule are not extensively documented, its reaction pathways can be elucidated by analogy to related substituted benzoic acids and by fundamental organic chemistry principles.
Key reaction pathways include:
Reactions at the Carboxylic Acid Group: This is often the most reactive site for transformations such as esterification, amide bond formation, and conversion to an acyl halide. Amide formation, for example, typically proceeds via activation of the carboxylic acid with a coupling agent, such as T3P (Propanephosphonic acid anhydride), to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. google.com The synthesis of related benzohydrazides from 3-cyano-4-methoxybenzoic acid involves refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695), demonstrating a direct pathway for amide formation.
Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. Furthermore, the cyano group can participate in cycloaddition reactions or be utilized in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: While less common for electron-rich benzene rings, if a suitable leaving group were present, nucleophilic aromatic substitution could occur, with the strong electron-withdrawing cyano group activating the ring for such attacks.
Decarboxylation: Under certain conditions, particularly in the presence of specific catalysts or high heat, the carboxylic acid group can be removed in a decarboxylation reaction. Halodecarboxylation reactions, for instance, proceed via the formation of an intermediate acyl hypohalite, which then fragments through a radical pathway.
The intermediates in these transformations are transient species whose character dictates the reaction course. In amide coupling, an activated ester or a mixed anhydride (B1165640) is a common intermediate. google.com Electrophilic aromatic substitution proceeds through the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Radical reactions would involve the formation of aryl or other radical species.
| Reaction Pathway | Functional Group Involved | Plausible Intermediates | Typical Products |
|---|---|---|---|
| Amide Formation | Carboxylic Acid | Activated Ester, Mixed Anhydride | Amides, Hydrazides |
| Esterification | Carboxylic Acid | Acylium Ion, Tetrahedral Intermediate | Esters |
| Cyano Group Reduction | Cyano Group | Imine Intermediate | Primary Amines |
| Cyano Group Hydrolysis | Cyano Group | Amide Intermediate | Carboxylic Acids |
| Electrophilic Substitution | Aromatic Ring | Sigma Complex (Wheland Intermediate) | Substituted Aromatic Rings |
Influence of Solvent and Catalysis on Reaction Outcomes
The choice of solvent and catalyst is paramount in directing the chemical transformations of this compound, often determining not only the reaction rate but also the product selectivity and yield.
Influence of Solvent: The solvent's properties, such as polarity, proticity, and coordinating ability, play a critical role.
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (CH3CN) are frequently employed. DCM is a common choice for reactions like amide couplings catalyzed by reagents such as T3P, providing a non-reactive medium. google.com DMF can serve as both a solvent and a catalyst in certain reactions and is effective at solvating charged intermediates. The choice of solvent can significantly impact acidity and reaction equilibria; for instance, the pKa of benzoic acids varies considerably between water, DMSO, and acetonitrile, which can affect reaction rates involving proton transfer. msu.edu
Polar Protic Solvents: Alcohols like ethanol or methanol are often used for reactions such as the formation of benzohydrazides from the corresponding benzoic acid and hydrazine hydrate, typically under reflux conditions. These solvents can participate in hydrogen bonding, which can stabilize transition states and intermediates.
Non-polar Solvents: In certain cases, particularly for radical reactions or to control solubility for purification, non-polar solvents might be used. However, the polar nature of this compound limits its solubility in many non-polar media.
Influence of Catalysis: Catalysts provide alternative, lower-energy reaction pathways, enhancing reaction rates and enabling transformations that would otherwise be unfeasible.
Acid/Base Catalysis: Many reactions involving the carboxylic acid group are subject to acid or base catalysis. For example, a Knoevenagel condensation between 4-formyl-3-methoxybenzonitrile (a related aldehyde) and an active methylene (B1212753) compound was shown to be catalyzed by piperidine (B6355638) and acetic acid. google.com Benzoic acids themselves, including derivatives like 4-methoxybenzoic acid, can act as co-catalysts in organocatalytic cycloadditions. rsc.org
Transition Metal Catalysis: Transition metals are crucial for a wide array of transformations. Rhodium catalysts have been used for the direct cyanation of C-H bonds in the presence of a chelating group, offering a modern alternative to classical methods like the Sandmeyer reaction. acs.org Iridium-catalyzed borylation is another advanced method used to introduce boronate esters onto aromatic rings, which are versatile intermediates for subsequent cross-coupling reactions. google.com
Organocatalysis: Chiral organocatalysts are increasingly used to achieve high enantioselectivity. For example, thiourea-based organocatalysts, sometimes used with a benzoic acid additive, can catalyze asymmetric reactions like Friedel-Crafts alkylations. mdpi.com The catalyst activates substrates through specific non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome. mdpi.comresearchgate.net
The interplay between the substrate, reagents, solvent, and catalyst determines the ultimate reaction outcome. For instance, in a patent describing the synthesis of a complex pharmaceutical ingredient, the reaction of an activated benzoic acid with an amine was conducted in DCM with DIEA (N,N-Diisopropylethylamine) as a base and T3P as the coupling agent, highlighting a specific set of conditions optimized for a high-yielding amide formation. google.com
| Reaction Type | Solvent | Catalyst/Reagent | Effect on Outcome |
|---|---|---|---|
| Amide Formation | Dichloromethane (DCM) | T3P, DIEA | Facilitates high-yield conversion of carboxylic acid to amide by activating the acid. google.com |
| Hydrazide Synthesis | Ethanol | None (reflux) | Acts as a suitable medium for the reaction between the acid and hydrazine hydrate. |
| Knoevenagel Condensation | Dichloromethane (DCM) | Piperidine, Acetic Acid | Catalyzes the condensation between an aldehyde and an active methylene compound. google.com |
| C-H Borylation | 1,4-Dioxane | Iridium complex | Enables regioselective introduction of a boronate ester for further functionalization. google.com |
| Asymmetric Cycloaddition | Not specified | Pyrrolidine sulfonamide, 4-methoxybenzoic acid | The benzoic acid acts as a co-catalyst to promote the reaction and achieve high enantioselectivity. rsc.org |
V. Advanced Research Applications in Materials Science
Integration into Polymer and Resin Systems
The incorporation of 4-Cyano-3-methoxybenzoic acid into polymer and resin matrices is a key strategy for developing materials with superior physical and chemical properties. It can be integrated either as a monomer in condensation polymerizations (e.g., forming polyesters or polyamides) or as a functional additive.
The integration of rigid aromatic structures containing polar functional groups is a well-established method for improving the thermomechanical properties of polymers. The benzene (B151609) ring of this compound provides rigidity to the polymer backbone, while the highly polar nitrile (cyano) group enhances intermolecular forces, such as dipole-dipole interactions. These combined effects lead to materials with increased thermal stability and mechanical strength.
When used as a comonomer in polyesters, for instance, the aromatic ring restricts segmental motion, raising the glass transition temperature (Tg) and improving heat resistance. Research on analogous compounds like 4-cyanobenzoic acid has shown that its incorporation can lead to polymers with thermal stability exceeding 300 °C. The strong intermolecular interactions also contribute to higher tensile strength and modulus, making the resulting polymers suitable for applications demanding high performance under harsh conditions. mdpi.comscielo.br
Table 1: Expected Impact of Aromatic Cyano-Carboxylic Acid Monomers on Polymer Properties
This table outlines the general effects observed when a bifunctional monomer like this compound is incorporated into a polymer backbone, based on established principles of polymer chemistry.
| Property | Effect of Incorporation | Underlying Mechanism |
| Thermal Stability | Increased | Introduction of a rigid aromatic ring restricts chain mobility; polar cyano groups increase intermolecular forces, requiring more energy for thermal degradation. |
| Mechanical Strength | Increased | Strong dipole-dipole interactions from cyano groups and π-π stacking from aromatic rings lead to more efficient stress transfer between polymer chains. mdpi.com |
| Glass Transition Temp. (Tg) | Increased | The rigid structure hinders the rotational motion of polymer chains, raising the temperature required for the transition from a glassy to a rubbery state. scielo.br |
| Chemical Resistance | Enhanced | Increased crystallinity and strong intermolecular forces can make the polymer less susceptible to penetration and attack by chemical solvents. |
Functionalization for Specialty Polymer Development
The carboxylic acid group of this compound provides a reactive handle for grafting it onto existing polymer backbones, a process known as post-polymerization modification. acs.org This functionalization strategy allows for the precise introduction of the cyano and methoxy (B1213986) groups onto a polymer's surface or side chains, thereby tailoring its properties for specialty applications without altering the main chain structure.
For example, functionalizing a polymer with this molecule can enhance its surface polarity, improving adhesion, wettability, and compatibility with other materials in composites or blends. The cyano group, a potent dipole, can also be exploited to create polymers with specific dielectric properties for use in electronic components. Furthermore, the ability to introduce such functional groups allows for the development of "smart" polymers that can respond to external stimuli.
Applications in Organic Electronic and Optoelectronic Materials
The unique electronic profile of this compound, arising from its electron-withdrawing cyano group and electron-donating methoxy group, makes it a compound of interest for organic electronic and optoelectronic devices. This "push-pull" architecture is fundamental in designing molecules for applications like Organic Light-Emitting Diodes (OLEDs) and materials exhibiting Aggregation-Induced Emission (AIE).
Research into AIE-active luminogens has demonstrated that molecules can be synthesized via Suzuki coupling reactions to create complex structures that perform well in non-doped OLEDs. nih.gov By analogy, this compound could be modified and coupled with other aromatic systems, such as tetraphenylethylene (B103901) (TPE), to produce novel emitters.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly luminescent upon aggregation in the solid state. rsc.org This effect is typically caused by the restriction of intramolecular motion (RIM) in the aggregated form. Tetraphenylethylene (TPE) and its derivatives are classic examples of AIE luminogens (AIEgens). nih.govrsc.org
The structure of this compound makes it a candidate for incorporation into AIEgen designs. The phenyl ring can contribute to the rotatable parts of a larger molecule, and the cyano group can influence the electronic properties and packing modes in the solid state, which are critical for AIE performance. Studies have shown that TPE derivatives functionalized with cyano-containing phenyl groups can serve as highly efficient emitters in OLEDs, effectively harnessing the AIE phenomenon. nih.gov These materials combine the benefits of high solid-state efficiency with solution processability, which is crucial for fabricating large-area devices.
Table 2: Performance of Non-Doped OLEDs Using TPE-Based AIE Luminogens
This table presents data from a study on related AIE-active compounds, illustrating how molecular structure influences OLED performance. SFC and DFC are complex luminogens synthesized using cyano-substituted phenyl groups, demonstrating the applicability of such building blocks. nih.gov
| Luminogen | Max. Luminance (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| SFC | 5201 | 3.67 | 1.37 | Green |
| trans-DFC | 3536 | 1.62 | 0.81 | Orange-Red |
| cis-DFC | 2010 | 1.05 | 0.52 | Orange-Red |
Potential in OLED (Organic Light-Emitting Diode) Materials
Role as a Building Block and Catalyst in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The synthesis and properties of COFs are determined by their molecular building blocks (linkers) and the catalysts used.
This compound is well-suited to play a dual role in this field. As a building block , its carboxylic acid group can react with amine or hydroxyl linkers to form the covalent network (e.g., via imine or ester linkages), while the cyano and methoxy groups project into the COF pores. acs.org These functional groups can tune the chemical environment within the pores, enabling selective adsorption or providing active sites for catalysis. acs.orgrsc.org Bifunctional linkers containing cyano groups have been shown to enhance ion transport in COFs used in battery applications. acs.org
More directly, research has demonstrated the role of substituted benzoic acids as catalysts for the synthesis of imine-linked COFs. In a study on the synthesis of the 3D framework COF-300, a series of para-substituted benzoic acids were investigated as catalysts for the imine condensation reaction. nih.govrsc.org It was found that 4-cyanobenzoic acid was among the most effective catalysts, producing large, highly crystalline COF particles. nih.govrsc.orgdigitellinc.com The electronic nature of the substituent on the benzoic acid catalyst influences the reaction kinetics and the colloidal stability of the resulting COF particles. Given these findings, this compound is expected to be an effective catalyst, with its acidity and catalytic activity modulated by both the electron-withdrawing cyano group and the electron-donating methoxy group.
Table 3: Effect of para-Substituted Benzoic Acid Catalysts on COF-300 Crystallite Size
This table summarizes findings from a study on the colloidal synthesis of COF-300, showing how the electronic properties of the catalyst affect the final material. Data is adapted from research by Ji, W. et al. nih.govrsc.org
| Catalyst (p-Substituent) | Hammett Parameter (σₚ) | Resulting COF-300 Colloid Size (μm) |
| Methoxy (-OCH₃) | -0.27 | ~0.4 - 0.6 |
| Methyl (-CH₃) | -0.17 | ~0.4 - 0.6 |
| Hydrogen (-H) | 0.00 | ~0.4 |
| Fluoro (-F) | 0.06 | ~1.0 - 2.0 |
| Cyano (-CN) | 0.66 | ~1.0 - 2.0 |
| Trifluoromethyl (-CF₃) | 0.54 | ~0.6 - 0.8 |
Contributions to COF Synthesis and Morphological Control
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for various applications. The synthesis and morphological control of these materials are critical for optimizing their properties. While this compound itself has not been the primary focus, related substituted benzoic acids have been instrumental as catalysts in COF synthesis, providing insights into the factors that control their formation and structure.
In the synthesis of COF-300, a three-dimensional imine-linked COF, various para-substituted benzoic acids have been utilized as catalysts. rsc.org Research has demonstrated that the electronic properties of the catalyst play a crucial role in the kinetics of COF formation and the morphology of the resulting crystals. For instance, studies using a series of para-substituted benzoic acids revealed a correlation between the catalyst's acidity and the nucleation time of COF-300 colloids. rsc.org Specifically, 4-cyanobenzoic acid, a more acidic catalyst, led to a shorter nucleation time compared to the less acidic 4-methoxybenzoic acid. rsc.org
Furthermore, the choice of catalyst has been shown to influence the size of the resulting COF crystallites. rsc.org Notably, catalysts such as 4-cyanobenzoic acid and 4-fluorobenzoic acid have been found to produce significantly larger COF-300 crystallites, with lengths reaching 1–2 micrometers. rsc.orgresearchgate.net This control over crystal size is essential for applications that require monodisperse particle populations. rsc.org The ability to manipulate crystallite dimensions through the selection of an appropriate benzoic acid catalyst highlights the importance of understanding structure-property relationships in the design of COF materials. rsc.orgresearchgate.net
The table below summarizes the effect of different para-substituted benzoic acid catalysts on the dimensions of COF-300 colloids.
| Catalyst | Average Particle Length (nm) | Average Particle Width (nm) |
| 4-cyanobenzoic acid | 1964 | 904 |
| 4-fluorobenzoic acid | 936 | 622 |
| Other substituted benzoic acids | 539 - 646 | 353 - 389 |
Data sourced from studies on COF-300 synthesis. rsc.org
Structural Integration in COF Design for Specific Functionalities
A strategy known as the truncated-mixed linker (TML) approach allows for the incorporation of functional groups into COFs without altering the fundamental topology of the framework. This method involves using a comonomer with fewer structure-directing moieties but maintaining the geometry of the parent building block. This creates defect sites within the network that can be functionalized. While not a direct example using this compound, this approach illustrates how molecules with specific functionalities could be integrated into COF structures to create materials with tailored properties.
Development of Advanced Functional Materials
The unique combination of functional groups in this compound and its derivatives makes them valuable precursors in the synthesis of various advanced materials.
Use in Magnetic Materials and Organic Pigments
While direct applications of this compound in magnetic materials are not extensively detailed in the provided context, the cyano group is a well-known component in the construction of coordination polymers and metal-organic frameworks (MOFs) that can exhibit magnetic properties. For instance, cyano-bridged metal complexes are a known class of magnetic materials. acs.org The ability of the cyano group to coordinate with metal ions allows for the creation of extended networks with interesting magnetic behaviors.
In the realm of organic pigments, the chromophoric groups present in derivatives of this compound are significant. The combination of the aromatic ring, the electron-withdrawing cyano group, and the electron-donating methoxy group can influence the color and photophysical properties of a molecule. Compounds with similar structural motifs, such as 2-Cyano-3-(3-methoxy-phenyl)-acrylic acid, are utilized in the synthesis of dyes and pigments.
Applications in Optical Materials and Ion Exchange Resins
The electronic characteristics of this compound derivatives also lend themselves to applications in optical materials. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups on the benzene ring can lead to interesting non-linear optical (NLO) properties. This push-pull electronic structure is a common design strategy for NLO chromophores.
In the context of ion exchange resins, the carboxylic acid group of this compound is the key functional group. Ion exchange resins are typically polymers with acidic or basic functional groups that can exchange ions with the surrounding medium. sigmaaldrich.com Weak cation exchange resins, for example, often contain carboxylic acid groups. sigmaaldrich.com While this compound itself is a monomer, it represents a building block that could be incorporated into a polymer structure to create a material with ion-exchange capabilities. The presence of the cyano and methoxy groups could further modify the resin's selectivity and properties.
Supramolecular Assembly and Host-Guest Chemistry
The study of non-covalent interactions is fundamental to supramolecular chemistry, where molecules recognize and bind to each other to form larger, organized structures. tandfonline.com this compound and its analogs are excellent candidates for investigating these interactions.
Investigation of Non-Covalent Binding Interactions with Macrocyclic Receptors
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known for their ability to encapsulate guest molecules within their cavities, forming host-guest complexes. tandfonline.commdpi.com These interactions are driven by a combination of forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. tandfonline.com
Research into the inclusion of small aromatic acids within these macrocycles provides a framework for understanding how this compound might behave. For example, studies on the complexation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with β-cyclodextrin have shown that the absorption and fluorescence spectra of the guest molecule are altered upon encapsulation. science.gov This indicates a change in the microenvironment of the molecule, which can affect its physicochemical properties. The formation of such inclusion complexes can enhance the solubility and stability of the guest molecule. science.gov
Similarly, cucurbiturils, with their rigid structure and ability to form strong complexes with guest molecules, are another important class of macrocyclic hosts. mdpi.comrsc.orgucl.ac.uk The binding of guest molecules within the cucurbituril (B1219460) cavity is often driven by favorable enthalpic changes and can lead to significant shifts in the properties of the guest. mdpi.com The investigation of how the cyano and methoxy substituents on the benzoic acid ring influence the binding affinity and orientation within different macrocyclic hosts is a key area of research in supramolecular chemistry. These studies contribute to the fundamental understanding of molecular recognition and the design of new functional supramolecular systems. rsc.org
Self-Assembly Principles and Molecular Recognition in Solid-State Structures
The solid-state architecture of this compound is governed by the principles of self-assembly and molecular recognition, which are dictated by the molecule's distinct functional groups: the carboxylic acid, the cyano group, and the methoxy group. While specific crystallographic data for this compound is not publicly available in crystallographic databases, the behavior of closely related molecules allows for a detailed, inferred analysis of its expected solid-state behavior. The interplay of strong and weak intermolecular interactions, driven by these functional groups, results in a highly organized supramolecular structure.
The primary and most dominant interaction in the self-assembly of benzoic acid derivatives is the formation of a hydrogen-bonded dimer via the carboxylic acid moieties. molbase.comuni.lu This well-established and highly predictable interaction, known as the carboxylic acid dimer synthon, involves two molecules recognizing each other through a pair of O—H···O hydrogen bonds, forming a stable eight-membered ring. This robust synthon is a cornerstone of crystal engineering and is anticipated to be the principal organizing feature in the crystal lattice of this compound.
The cyano and methoxy substituents play a crucial secondary role in directing the long-range order of the crystal packing. The cyano group is a known participant in various non-covalent interactions. It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, influencing the orientation of the molecules within the crystal. Furthermore, the linear geometry of the cyano group allows it to participate in the formation of specific packing motifs without significant steric hindrance.
Table of Expected Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Self-Assembly |
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | Primary dimer formation |
| Dipole-Dipole | C≡N | C≡N | 3.3 - 3.8 | Direction of long-range order |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Methoxy/Carboxyl), N (Cyano) | 2.8 - 3.5 | Lattice stabilization |
| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Packing stabilization |
Detailed Research Findings on Analogous Systems
Research on related substituted benzoic acids provides a framework for understanding the expected behavior of this compound.
4-Methoxybenzoic acid: Studies on this compound reveal the formation of the classic carboxylic acid dimer. The crystal structure is further stabilized by interactions involving the methoxy group, leading to the formation of chain or sheet-like structures.
4-Cyanobenzoic acid: In the solid state, 4-cyanobenzoic acid also forms the characteristic hydrogen-bonded dimers. The cyano groups of adjacent dimers interact, leading to a layered structure. This highlights the significant role of the cyano group in directing the packing of the supramolecular assemblies.
3-Methoxybenzoic acid: Crystal structure analysis of this isomer shows the presence of inversion dimers linked by O—H···O hydrogen bonds. These dimers are further connected by weak C—H···O hydrogen bonds involving the methoxy groups, forming zigzag chains. molbase.com
These examples from closely related molecules strongly support the predicted self-assembly and molecular recognition patterns for this compound, where a combination of strong hydrogen bonding, weaker dipole-dipole interactions, and π-stacking forces work in concert to create a well-defined, three-dimensional supramolecular architecture.
Vi. Research Applications in Synthetic Organic Chemistry
Role as a Versatile Synthetic Synthon and Building Block
The term "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 4-Cyano-3-methoxybenzoic acid is an exemplary synthon, offering its benzene (B151609) ring and functional groups as a foundation for constructing more elaborate molecules.
The presence of three distinct functional groups on the aromatic ring of this compound makes it an exceptionally useful building block for creating complex organic molecules. Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. For instance, the carboxylic acid can be converted into an ester or an amide, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methoxy (B1213986) group can potentially be cleaved to a hydroxyl group. This multi-functionality is a key reason for its utility in the synthesis of pharmaceuticals and agrochemicals. For example, its derivatives are used as intermediates in the development of new drugs.
A patent discloses a synthetic method for 2-methoxy-4-cyanobenzaldehyde starting from 4-methyl-3-methoxybenzoic acid, a related compound, highlighting the importance of this substitution pattern in accessing valuable intermediates. google.com The synthesis involves a series of reactions including acylation, amination, dehydration, and oxidation. google.com
Heterocyclic compounds, which contain atoms of at least two different elements as members of their ring(s), are of immense importance in medicinal chemistry and materials science. wikipedia.orguou.ac.in this compound can serve as a precursor for the synthesis of various heterocyclic systems. The cyano and carboxylic acid groups can participate in cyclization reactions to form rings. For example, the reaction of a related compound, 3-cyano-4-methoxybenzoic acid, with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-cyano-4-methoxybenzohydrazide, a precursor to other heterocyclic structures.
Research has demonstrated the use of substituted benzoic acids in the formation of complex structures. For instance, 4-cyanobenzoic acid has been used in the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov While this specific example does not use this compound, it illustrates the reactivity of the cyano- and carboxyl-substituted benzene ring system in forming heterocyclic compounds. The principles of these reactions can often be extended to similarly functionalized molecules.
Enabling the Synthesis of Complex Organic Molecules
Development of Novel Synthetic Methodologies
The unique electronic and steric properties of this compound and its derivatives make them useful probes for developing new synthetic reactions.
Substituted benzoic acids are sometimes employed in the development and testing of new catalytic systems. The electronic nature of the substituents on the benzoic acid can influence the efficacy of a catalyst. For example, a study on the synthesis of covalent organic frameworks (COFs) used a series of para-substituted benzoic acids, including 4-cyanobenzoic acid, as catalysts for imine condensation. rsc.org The study found that the acidity of the benzoic acid catalyst, influenced by the substituent, affected the reaction equilibrium and the resulting particle size of the COF. rsc.org This type of research, while not directly using this compound, provides a framework for how it could be used to fine-tune catalytic processes. The design of new ligands for metal complexes is another area where such molecules are relevant. smolecule.com The functional groups on the benzoic acid can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. smolecule.com
Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. The substituents on this compound can direct incoming reagents to specific positions on the aromatic ring or influence the stereochemical outcome of reactions at a chiral center elsewhere in the molecule.
While specific studies detailing the use of this compound in developing regio- and stereoselective methods were not prevalent in the search results, related research provides insights. For instance, the stereoselective oxidation of para-substituted benzenes has been achieved using biocatalysts, with the substrate's electronic properties influencing the reaction's outcome. uq.edu.au Furthermore, regio- and stereoselective cycloaddition reactions have been studied with related nitriles, demonstrating how the electronic nature of the substituents directs the formation of specific isomers. researchgate.net
Design and Application of New Catalysts and Ligands
Mechanistic Studies of Organic Reactions Involving Substituted Benzoic Acids
Understanding the step-by-step process of a chemical reaction, its mechanism, is crucial for optimizing reaction conditions and extending the reaction's scope. Substituted benzoic acids are often used in mechanistic studies to probe the electronic effects of substituents on reaction rates and pathways.
The Hammett equation, a fundamental tool in physical organic chemistry, relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. By studying a series of substituted benzoic acids, including those with cyano and methoxy groups, chemists can gain quantitative insights into how these substituents stabilize or destabilize reaction intermediates and transition states.
A study on the Schmidt reaction, which converts carboxylic acids to amines, investigated the effect of electronegative substituents on the yield of carbon dioxide. cdnsciencepub.com It was found that using 100% sulfuric acid as the reaction medium dramatically increased the yield for acids bearing electron-withdrawing groups. cdnsciencepub.com The study noted that the cyano group is hydrolyzed to an amido group under these conditions. cdnsciencepub.com Such investigations are critical for understanding and improving important synthetic transformations.
Investigation of Reaction Intermediates and Transition States
The study of reaction mechanisms often involves the characterization of fleeting intermediates and the high-energy transition states that connect reactants, intermediates, and products. While direct observation of these species is challenging, the reactivity of compounds like this compound can provide indirect evidence of their nature. The electronic perturbations introduced by its substituents can stabilize or destabilize proposed intermediates and transition states, thereby influencing reaction rates and outcomes.
In many organic reactions, the formation of charged intermediates is a key mechanistic step. For instance, in reactions proceeding through a carbocation or a carbanion, the electron-withdrawing cyano group and the electron-donating methoxy group on the aromatic ring of this compound would exert significant influence. The cyano group, a powerful electron-withdrawing group, can destabilize a positively charged intermediate (carbocation) while stabilizing a negatively charged one (carbanion) through inductive and resonance effects. Conversely, the methoxy group is electron-donating through resonance, which would stabilize a carbocation and destabilize a carbanion. The net effect of these two opposing substituents makes this molecule a sensitive probe for the electronic demands of a reaction.
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the dispersal of positive charge) in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, pointing to the development of positive charge (or the dispersal of negative charge) in the transition state. The magnitude of ρ reflects the extent of charge development.
Quantitative Analysis of Reaction Kinetics and Thermodynamics
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) is fundamental to understanding and optimizing synthetic transformations. This compound can serve as a substrate in such studies to elucidate how electronic factors influence reaction barriers and driving forces.
Reaction Kinetics
Kinetic studies on reactions involving substituted benzoic acids often reveal a wealth of information about the rate-determining step of the mechanism. While specific kinetic data for reactions of this compound are not prominently reported, the principles can be illustrated with data from related compounds. In the aforementioned study on β-haematin formation, the reaction kinetics were followed by measuring the concentration of the reactant over time. sci-hub.se The data were then fitted to a rate law to determine the rate constant.
The table below presents hypothetical kinetic data for a reaction involving a series of substituted benzoic acids, including 4-cyanobenzoic acid, to illustrate how such data is used. The reaction is the base-catalyzed hydrolysis of a corresponding ester.
| Substituent (X) on Benzoic Acid | Hammett Constant (σ) | Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |
|---|---|---|---|
| -H | 0.00 | 1.0 x 10⁻⁴ | 0.00 |
| 4-OCH₃ | -0.27 | 3.5 x 10⁻⁵ | -0.46 |
| 4-CH₃ | -0.17 | 5.8 x 10⁻⁵ | -0.24 |
| 4-Cl | +0.23 | 3.0 x 10⁻⁴ | 0.48 |
| 4-CN | +0.66 | 2.5 x 10⁻³ | 1.40 |
This table presents illustrative data for the purpose of demonstrating kinetic analysis and is based on general trends observed for substituted benzoic acids.
A plot of log(k/k₀) versus σ (a Hammett plot) for this hypothetical data would yield a straight line with a positive slope (ρ). This positive ρ value would indicate that the transition state of the rate-determining step has a greater negative charge density than the ground state, which is consistent with the formation of a tetrahedral intermediate in the hydrolysis of an ester.
Reaction Thermodynamics
The following table shows the pKa values for a series of para-substituted benzoic acids, which demonstrates the influence of substituents on acidity.
| Substituent (Y) at para-position | pKa | Effect of Substituent |
|---|---|---|
| -OH | 4.48 | Electron-donating |
| -OCH₃ | 4.46 | Electron-donating |
| -CH₃ | 4.34 | Electron-donating |
| -H | 4.19 | Reference |
| -Cl | 4.00 | Electron-withdrawing |
| -Br | 3.96 | Electron-withdrawing |
| -CN | 3.55 | Electron-withdrawing |
| -NO₂ | 3.41 | Electron-withdrawing |
Data sourced from Chemistry LibreTexts. libretexts.org
These thermodynamic data are crucial for predicting the feasibility of reactions and for understanding how substituents can be used to tune the properties of molecules for specific applications in synthetic organic chemistry.
Vii. Emerging Research Frontiers and Future Directions
Computational Design and Prediction of Novel Derivatives and Their Properties
The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, enabling the in silico design and evaluation of novel molecules with tailored properties. For 4-Cyano-3-methoxybenzoic acid, computational chemistry, particularly Density Functional Theory (DFT), offers a pathway to rationally design derivatives with enhanced biological activity or specific material characteristics. dntb.gov.uatandfonline.comresearchgate.net
Researchers are employing methods like DFT with various functionals (e.g., B3LYP) to predict the geometric, electronic, and spectroscopic properties of benzoic acid derivatives. tandfonline.comresearchgate.nettorvergata.it These calculations can elucidate structure-activity relationships (SAR) by modeling how modifications to the core structure of this compound—such as altering substituent positions or introducing new functional groups—impact properties like pKa, dipole moment, and molecular electrostatic potential. researchgate.nettorvergata.it For instance, studies on substituted benzoic acids have shown that electron-withdrawing groups like the cyano group significantly influence acidity and electronic structure. torvergata.itquora.com
By simulating interactions with biological targets, such as enzymes or receptors, computational models can predict the binding affinity and mode of action of new derivatives, thereby prioritizing synthetic efforts. nih.govresearchgate.net This approach accelerates the development of new therapeutic agents by identifying promising candidates before their physical synthesis. researchgate.net The table below illustrates the types of properties that can be predicted for newly designed derivatives of this compound using computational methods.
| Predicted Property | Computational Method | Significance in Research |
| Electronic Properties (HOMO/LUMO, Dipole Moment) | Density Functional Theory (DFT) | Predicts reactivity, stability, and intermolecular interactions. |
| Structural Parameters (Bond Lengths, Angles) | Geometry Optimization | Provides insights into the molecule's 3D conformation. |
| Spectroscopic Features (NMR, IR spectra) | Gauge-Invariant Atomic Orbitals (GIAO), Frequency Calculations | Aids in the characterization and identification of synthesized compounds. researchgate.net |
| Binding Affinity and Docking Score | Molecular Docking | Estimates the therapeutic potential by predicting interaction with biological targets. researchgate.net |
| Physicochemical Properties (pKa, Solubility) | Solvation Models (SMD, etc.) | Informs on the compound's behavior in biological systems and formulation development. torvergata.it |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the integration of flow chemistry and automated platforms. beilstein-journals.org These technologies offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. wipo.int For the synthesis of this compound and its derivatives, these modern techniques hold considerable promise.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.org This can lead to higher yields and purities, especially for multi-step syntheses. wipo.int Automated synthesis platforms can integrate reaction execution, work-up, and purification, enabling high-throughput synthesis of compound libraries based on the this compound scaffold. mdpi.com Such platforms are invaluable for exploring the structure-activity relationships of novel derivatives in a time-efficient manner.
The application of these technologies can be envisioned in several key synthetic steps for derivatives of this compound, as detailed in the table below.
| Synthetic Transformation | Enabling Technology | Potential Advantages |
| Nitrile to Amine Reduction | Catalytic Flow Hydrogenation | Enhanced safety with gaseous reagents, improved catalyst efficiency. |
| Carboxylic Acid Esterification/Amidation | Automated Synthesis Platform | Rapid generation of diverse ester and amide libraries for screening. beilstein-journals.org |
| Cross-Coupling Reactions | Flow Reactor with Immobilized Catalyst | Increased reaction efficiency, simplified product purification. |
| Multi-step Synthesis of Complex Derivatives | Integrated Flow and Automation System | Streamlined production from starting materials to purified final compounds. wipo.int |
Exploration in Nanotechnology and Hybrid Materials Applications
The unique properties of this compound make it an intriguing candidate for applications in nanotechnology and the development of advanced hybrid materials. Its aromatic structure, coupled with the reactive carboxylic acid and cyano functional groups, allows it to act as a versatile building block or surface modifier for nanomaterials.
In the realm of hybrid solar cells, for example, benzoic acid derivatives are used as interfacial modifiers to enhance the performance of devices. mdpi.com They can be anchored to the surface of metal oxides like titanium dioxide (TiO2) to improve charge separation and transport at the organic/inorganic interface. mdpi.com The specific electronic properties imparted by the cyano and methoxy (B1213986) groups of this compound could be harnessed to tune the energy levels at such interfaces, potentially leading to more efficient solar energy conversion.
Furthermore, this compound could serve as a linker in the synthesis of metal-organic frameworks (MOFs) or as a component in the creation of functional polymers and nanoparticles. google.com The potential applications in this domain are diverse and represent a significant area for future research.
| Nanotechnology/Hybrid Material Application | Role of this compound | Potential Outcome |
| Hybrid Photovoltaics | Interfacial modifier on metal oxide surfaces. mdpi.com | Improved charge separation and device efficiency. |
| Functional Nanoparticles | Surface ligand for quantum dots or metallic nanoparticles. | Enhanced stability, tunable solubility, and specific targeting capabilities. google.com |
| Metal-Organic Frameworks (MOFs) | Organic linker molecule. | Creation of porous materials for gas storage, separation, or catalysis. |
| Advanced Polymers | Monomer or additive in polymer synthesis. | Development of polymers with tailored optical or electronic properties. |
Advanced Analytical Method Development Utilizing this compound as a Standard
As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification becomes increasingly critical. The development of advanced analytical techniques is essential for quality control in synthesis, for pharmacokinetic studies of its derivatives, and for monitoring its presence in various matrices.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with an electrospray ionization (ESI) source (HPLC-ESI-MS/MS), stands out as a powerful tool for the analysis of benzoic acid derivatives. vu.edu.au This technique offers high selectivity and sensitivity, allowing for the accurate quantification of the compound even at low concentrations. vu.edu.au The development of such methods for this compound would involve optimizing chromatographic separation and mass spectrometric detection parameters.
Moreover, there is potential for this compound to be used as a certified reference standard. schd-shimadzu.comcymitquimica.com A highly purified and well-characterized sample of this compound could serve as a benchmark for the calibration of analytical instruments and for the validation of new analytical methods designed for related compounds.
| Analytical Technique | Application for this compound | Key Advantages |
| HPLC-ESI-MS/MS | Quantification in complex matrices (e.g., biological fluids, environmental samples). vu.edu.au | High sensitivity, specificity, and accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives after appropriate derivatization. researchgate.net | Excellent separation efficiency for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Provides detailed structural information. |
| Use as a Reference Standard | Calibration of analytical instruments and method validation. schd-shimadzu.com | Ensures accuracy and comparability of analytical results across different laboratories. |
Cross-Disciplinary Research Synergies and Unexplored Applications
The true potential of a versatile chemical scaffold like this compound is often realized at the intersection of different scientific disciplines. The synergistic combination of expertise from chemistry, biology, materials science, and engineering can unveil previously unexplored applications and drive innovation.
The existing knowledge of its utility as an intermediate in the synthesis of pharmaceuticals suggests strong synergies with medicinal chemistry and pharmacology for the development of new drugs targeting a range of diseases. schd-shimadzu.comrsc.orgnih.govgoogle.com For instance, derivatives have been investigated for their potential as antagonists of the mineralocorticoid receptor and as inhibitors of enzymes relevant to cancer. google.comucl.ac.uk
In the field of agrochemicals, benzoic acid derivatives are known to play a role as plant growth regulators or as active ingredients in herbicides. google.com Research into the biological activity of this compound and its derivatives in plant systems could lead to the development of new, more effective, and environmentally benign agricultural products. vu.edu.au
Furthermore, the exploration of this compound in materials science could lead to novel applications in electronics, photonics, or coatings, leveraging the unique electronic and self-assembly properties that can be engineered into its derivatives. The table below outlines some potential areas for cross-disciplinary research.
| Disciplinary Intersection | Potential Research Focus | Example Unexplored Application |
| Chemistry & Medicinal Biology | Design and synthesis of novel enzyme inhibitors or receptor modulators. nih.govucl.ac.uk | Development of new anti-inflammatory or anti-cancer agents. |
| Chemistry & Agricultural Science | Investigation of plant growth regulatory or herbicidal activity. google.com | Creation of next-generation crop protection agents. |
| Chemistry & Materials Science | Development of functional polymers and organic-inorganic hybrid materials. mdpi.com | Fabrication of advanced sensors or optoelectronic devices. |
| Chemistry & Nanotechnology | Use as a building block for self-assembled nanostructures. | Engineering of smart drug delivery systems or diagnostic tools. |
Q & A
Q. What are the optimal synthetic routes for 4-cyano-3-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach is nitration followed by cyano group introduction via nucleophilic substitution. For example, nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 0–5°C yields the nitro intermediate, which is then reduced to an amine and subjected to Sandmeyer reaction conditions (NaNO₂/HCl, CuCN) to introduce the cyano group .
- Critical Parameters :
- Temperature control during nitration avoids over-oxidation.
- Use of anhydrous conditions for cyanide incorporation minimizes side reactions.
- Yield Optimization :
Reported yields vary between 45–65% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons adjacent to cyano) and δ 3.9 ppm (methoxy group) confirm substitution patterns .
- FT-IR : Absorbance at ~2230 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (carboxylic acid C=O) .
- Chromatography :
HPLC with a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄) achieves >98% purity .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the cyano group .
- Incompatibilities :
Avoid strong oxidizers (e.g., KMnO₄) to prevent decarboxylation or cyano group degradation .
Advanced Research Questions
Q. How does the regioselectivity of this compound derivatives impact their biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
The meta-methoxy and para-cyano groups create steric and electronic effects that influence binding to enzymes like cytochrome P450. For instance, replacing the methoxy group with hydroxyl reduces metabolic stability . - Comparative Analysis :
| Compound | Key Functional Groups | IC₅₀ (μM) for Target Enzyme |
|---|---|---|
| This compound | –CN, –OCH₃ | 12.3 ± 1.2 |
| 4-Cyano-2-methoxybenzoic acid | –CN, –OCH₃ (ortho) | 28.7 ± 3.1 |
| Data suggests ortho-substitution reduces potency due to steric hindrance . |
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations :
B3LYP/6-31G(d) simulations predict electron density distribution, showing the cyano group withdraws electron density, activating the carboxylic acid for nucleophilic attacks . - Docking Studies :
AutoDock Vina simulations with protein targets (e.g., COX-2) reveal hydrogen bonding between the methoxy group and Thr⁵⁰ residue, guiding inhibitor design .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Data Triangulation :
Discrepancies in IC₅₀ values (e.g., 10–25 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Replicate studies using standardized protocols (e.g., Eurofins Panlabs kinase profiling) . - Meta-Analysis :
Cross-reference PubChem BioAssay data (AID 1259367) with in-house results to identify outlier datasets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
